REACTION_CXSMILES
|
Br[CH2:2][CH:3]([OH:10])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9].O1C=CCCC1>C(Cl)Cl.CCOCC.S(C1C=CC(C)=CC=1)([O-])(=O)=O.[NH+]1C=CC=CC=1>[O:10]1[CH2:2][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9] |f:4.5|
|
Name
|
4
|
Quantity
|
123 mg
|
Type
|
reactant
|
Smiles
|
BrCC(CCCCCO)O
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
25 mg
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])C1=CC=C(C)C=C1.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium chloride
|
Type
|
EXTRACTION
|
Details
|
The separated aqueous layer was extracted once with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ether layer was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on a silica gel column
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCCCO)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 mg | |
YIELD: CALCULATEDPERCENTYIELD | 225.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |